Cas no 2228769-00-2 (5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid)

5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a fused tetrahydronaphthalene ring system linked to an oxazole-carboxylic acid moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The tetrahydronaphthalene component enhances lipophilicity, potentially improving membrane permeability, while the oxazole-carboxylic acid group offers functional versatility for further derivatization. Its rigid scaffold may contribute to selective binding interactions in drug discovery applications. The compound’s balanced polarity and stability under physiological conditions make it suitable for exploratory synthesis in bioactive molecule development. Careful handling is recommended due to its reactive carboxylic acid functionality.
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid structure
2228769-00-2 structure
Product name:5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid
CAS No:2228769-00-2
MF:C14H13NO3
MW:243.257923841476
CID:5804511
PubChem ID:165684774

5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid
    • EN300-1825060
    • 2228769-00-2
    • Inchi: 1S/C14H13NO3/c16-14(17)12-8-15-18-13(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,8,11H,3,5,7H2,(H,16,17)
    • InChI Key: HFUKWKMSQKXIAT-UHFFFAOYSA-N
    • SMILES: O1C(=C(C(=O)O)C=N1)C1C2C=CC=CC=2CCC1

Computed Properties

  • Exact Mass: 243.08954328g/mol
  • Monoisotopic Mass: 243.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 63.3Ų

5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1825060-5.0g
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid
2228769-00-2
5g
$2940.0 2023-06-01
Enamine
EN300-1825060-0.05g
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid
2228769-00-2
0.05g
$851.0 2023-09-19
Enamine
EN300-1825060-2.5g
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid
2228769-00-2
2.5g
$1988.0 2023-09-19
Enamine
EN300-1825060-10.0g
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid
2228769-00-2
10g
$4360.0 2023-06-01
Enamine
EN300-1825060-0.1g
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid
2228769-00-2
0.1g
$892.0 2023-09-19
Enamine
EN300-1825060-1g
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid
2228769-00-2
1g
$1014.0 2023-09-19
Enamine
EN300-1825060-5g
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid
2228769-00-2
5g
$2940.0 2023-09-19
Enamine
EN300-1825060-0.5g
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid
2228769-00-2
0.5g
$974.0 2023-09-19
Enamine
EN300-1825060-1.0g
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid
2228769-00-2
1g
$1014.0 2023-06-01
Enamine
EN300-1825060-10g
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid
2228769-00-2
10g
$4360.0 2023-09-19

Additional information on 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid

Exploring 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid (CAS No. 2228769-00-2): Structure, Applications, and Research Insights

The compound 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid (CAS No. 2228769-00-2) is a structurally unique heterocyclic molecule that has garnered attention in pharmaceutical and agrochemical research. Its hybrid scaffold combines a tetrahydronaphthalene moiety with an oxazole-carboxylic acid functional group, offering versatile reactivity and potential bioactivity. Researchers are particularly interested in its role as a building block for small-molecule drug discovery, given its balanced lipophilicity and hydrogen-bonding capacity.

Recent studies highlight the compound’s relevance in addressing drug-resistant infections and chronic inflammatory diseases—two pressing global health challenges. Its oxazole ring is known to participate in key interactions with biological targets, such as enzymes involved in microbial cell wall synthesis. Meanwhile, the tetrahydronaphthalene segment may contribute to CNS permeability, sparking investigations into neurodegenerative therapies. These dual properties align with trending searches like "oxazole derivatives in medicine" and "novel anti-inflammatory compounds," reflecting broader scientific interest.

From a synthetic chemistry perspective, CAS No. 2228769-00-2 exemplifies advancements in green chemistry methodologies. Modern protocols emphasize solvent-free cyclization or catalytic C–H activation to construct its 1,2-oxazole core, reducing waste and energy consumption—a priority for sustainable R&D. Such innovations resonate with industry demands for "eco-friendly synthesis routes" and "cost-effective heterocyclic production," frequently queried in academic and patent databases.

Analytical characterization of this compound employs techniques like HPLC-MS and NMR spectroscopy, critical for verifying purity in high-throughput screening applications. Its carboxylic acid group further allows derivatization into amides or esters, expanding utility in structure-activity relationship (SAR) studies. This adaptability addresses common researcher questions such as "modifying oxazole acidity for better bioavailability" and "optimizing tetrahydronaphthalene-based scaffolds."

Beyond pharmaceuticals, 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxylic acid shows promise in material science, particularly in designing organic semiconductors. Its conjugated system and planar geometry enable π-stacking interactions, a feature explored in OLED and sensor technologies. This interdisciplinary potential mirrors growing searches for "bio-inspired electronic materials" and "multifunctional heterocycles," bridging chemistry and engineering domains.

In summary, CAS No. 2228769-00-2 represents a compelling case study in molecular innovation. Its structural duality and modifiable functionalities position it at the intersection of therapeutic development, sustainable synthesis, and advanced materials—answering today’s demand for multitarget compounds with real-world applicability. Ongoing research will likely uncover further roles for this molecule in addressing 21st-century scientific challenges.

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